molecular formula C23H33N5O8 B1447109 tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1152172-19-4

tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

Cat. No. B1447109
CAS RN: 1152172-19-4
M. Wt: 507.5 g/mol
InChI Key: HAVVIXOQRJHQMM-SCFUHWHPSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups . Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

Tert-butyl carbamate can be synthesized through the reaction of an alcohol or carboxylic acid with isobutene in the presence of a catalyst such as sulfuric acid . The tert-butyl ester can also be obtained through the condensation of a carboxylic acid and tert-butyl alcohol .


Molecular Structure Analysis

The tert-butyl group is characterized by its three methyl groups projecting into space, making functional groups at the alpha position less susceptible to attack by other reagents .


Chemical Reactions Analysis

Tert-butyl groups are known for their stability. For example, silyl ethers undergo solvolysis in the presence of acid or base, but tert-butyl dimethylsilyl (TBS or TBDMS) ethers are about 20,000 times more stable than trimethylsilyl (TMS) ethers .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group plays a crucial role in the protection of the amino group during the synthesis process, allowing for further reactions without affecting the amine functionality.

Synthesis of Tetrasubstituted Pyrroles

It is also used in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . This application is significant in the field of medicinal chemistry, where pyrroles are common motifs in drug molecules.

Organic Light-Emitting Diodes (OLEDs)

In the development of OLEDs, particularly for solution-processed non-doped blue OLEDs , this compound’s derivatives have been shown to increase molecular solubility and reduce aggregation-caused self-quenching of excitons . This is crucial for achieving high photoluminescent quantum yields and efficient light emission.

Thermally Activated Delayed Fluorescence (TADF)

The tert-butyl groups in the molecule’s structure are instrumental in inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking, which is beneficial for thermally activated delayed fluorescence applications . This property is leveraged to create high-efficiency TADF emitters for OLEDs.

Solubility Enhancement

The incorporation of tert-butyl groups can effectively increase the solubility of certain compounds, which is a desirable trait for various applications in chemical synthesis and pharmaceutical formulation .

Exciton Quenching Reduction

By reducing the aggregation-caused self-quenching of excitons in neat films, tert-butyl derivatives help maintain the efficiency of excitonic processes, which is essential for applications in optoelectronic devices .

Mechanism of Action

The exact mechanism of action would depend on the specific use of the compound. For example, in the case of tert-butyl carbamate used in the synthesis of N-Boc-protected anilines, it acts as a protecting group .

Safety and Hazards

As with all chemicals, proper handling and storage are essential. Tert-butyl carbamate should be stored in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h10-12,14-15,18,29H,9H2,1-8H3/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVIXOQRJHQMM-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 3
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 4
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 5
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 6
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

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